molecular formula C16H14N2O B14877108 2-(1H-indol-1-yl)-N-phenylacetamide

2-(1H-indol-1-yl)-N-phenylacetamide

Cat. No.: B14877108
M. Wt: 250.29 g/mol
InChI Key: PJVFEEXTPVELBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system attached to a phenylacetamide moiety, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-1-yl)-N-phenylacetamide typically involves the reaction of indole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-indol-1-yl)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-(1H-indol-3-yl)-N-phenylacetamide
  • 2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(1H-indol-1-yl)-N-(4-chlorophenyl)acetamide

Comparison:

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-indol-1-yl-N-phenylacetamide

InChI

InChI=1S/C16H14N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h1-11H,12H2,(H,17,19)

InChI Key

PJVFEEXTPVELBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.